N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a pyrazole ring, and a cyclopropanesulfonamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonamide formation, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring, such as tetrahydropyran-4-ylmethanol.
Pyrazole derivatives: Compounds with the pyrazole ring, such as 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride.
Uniqueness
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
- S = Sulfur
The specific molecular formula and weight need to be referenced from chemical databases for precise details.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Modulation of Signaling Pathways : Compounds containing pyrazole rings are known to interact with various signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Several studies have explored the anticancer potential of related compounds:
- In vitro Studies : Research has shown that derivatives of pyrazole can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been tested against human colorectal cancer cells, demonstrating significant cytotoxic effects (PloS One, 2012) .
Anti-inflammatory Effects
Compounds in this class may also exhibit anti-inflammatory properties:
- Mechanistic Insights : The inhibition of cyclooxygenase (COX) enzymes has been observed in related sulfonamide compounds, suggesting a potential pathway through which this compound may exert its effects .
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anticancer activities. The results indicated that modifications at the pyran ring significantly enhanced the cytotoxicity against breast cancer cell lines. This suggests that structural variations in compounds like this compound could lead to improved therapeutic profiles .
Case Study 2: Inhibition of Histone Deacetylases (HDACs)
Another research effort focused on the synthesis of hydroxamic acid derivatives as HDAC inhibitors. The study found that certain modifications to the pyrazole structure enhanced HDAC inhibitory activity, which is crucial for cancer therapy due to its role in regulating gene expression .
Data Tables
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c15-18(16,11-1-2-11)13-9-7-12-14(8-9)10-3-5-17-6-4-10/h7-8,10-11,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGFMUGGRQXYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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